2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that combines a purine derivative with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Purine Derivative: The starting material, 1,3-dimethylxanthine, undergoes a series of reactions to introduce the necessary functional groups. This often involves alkylation and oxidation reactions.
Hydrazide Formation: The intermediate is then reacted with hydrazine to form the hydrazide derivative.
Condensation Reaction: The final step involves the condensation of the hydrazide with 2-hydroxynaphthaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine ring and the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as an enzyme inhibitor or receptor ligand is of significant interest. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways.
Medicine
Medicinally, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s hydrazide group can form covalent bonds with active site residues, while the purine ring can engage in hydrogen bonding and π-π interactions, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Shares the purine core but lacks the hydrazide and naphthyl groups.
Theophylline (1,3-dimethylxanthine): Similar purine structure but different functional groups.
Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): Another purine derivative with distinct biological activity.
Uniqueness
The uniqueness of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide lies in its combination of a purine core with a hydrazide and naphthyl group. This structural arrangement provides a versatile platform for chemical modifications and potential biological activities not seen in simpler purine derivatives.
Properties
Molecular Formula |
C20H18N6O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H18N6O4/c1-24-18-17(19(29)25(2)20(24)30)26(11-21-18)10-16(28)23-22-9-14-13-6-4-3-5-12(13)7-8-15(14)27/h3-9,11,27H,10H2,1-2H3,(H,23,28)/b22-9+ |
InChI Key |
LJLXELQJOTWERW-LSFURLLWSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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